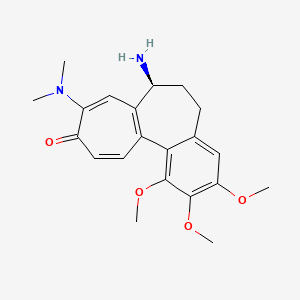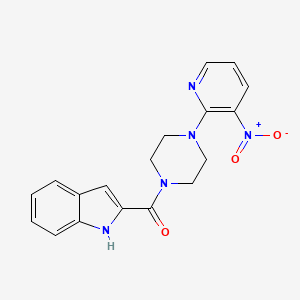
9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- typically involves the reaction of a 2-chloro-6-substituted purine with a protected and activated 2-deoxy-2-fluoro-D-arabinofuranose. The reaction is carried out under basic conditions, often using ammonia as the base . The process may include steps such as protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- is studied for its interactions with enzymes and nucleic acids. It serves as a tool to understand the mechanisms of enzyme inhibition and nucleic acid binding .
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interfere with nucleic acid synthesis makes it a potential candidate for therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
作用機序
The mechanism of action of 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells . The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
類似化合物との比較
Similar Compounds
- 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- 2-Chloro-9-(2-O-methylsulfonyl-beta-D-glycero-pentofuranosyl)-9H-purin-6-amine
Uniqueness
Compared to similar compounds, 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- is unique due to its specific structural modifications, which enhance its stability and bioactivity. These modifications allow for more effective interactions with molecular targets, making it a valuable compound in both research and therapeutic applications .
特性
CAS番号 |
115913-80-9 |
|---|---|
分子式 |
C10H12ClN5O2 |
分子量 |
269.69 g/mol |
IUPAC名 |
[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-chlorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12ClN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6-,10+/m0/s1 |
InChIキー |
RHPYWNXOKZLKEM-JFWOZONXSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@H]1Cl)N2C=NC3=C(N=CN=C32)N)CO |
正規SMILES |
C1C(OC(C1Cl)N2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
